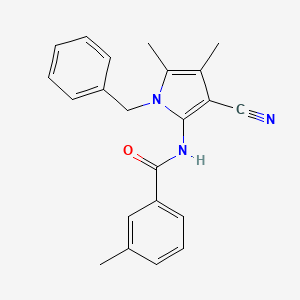

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-methylbenzenecarboxamide

Description

Propriétés

IUPAC Name |

N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O/c1-15-8-7-11-19(12-15)22(26)24-21-20(13-23)16(2)17(3)25(21)14-18-9-5-4-6-10-18/h4-12H,14H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSFZKLRSHFMJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C(=C(N2CC3=CC=CC=C3)C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-methylbenzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Substitution Reactions: The pyrrole ring is then subjected to substitution reactions to introduce the benzyl, cyano, and methyl groups. This can be achieved using reagents such as benzyl bromide, cyanogen bromide, and methyl iodide under appropriate conditions.

Amidation: The final step involves the formation of the benzenecarboxamide moiety through an amidation reaction. This can be done by reacting the substituted pyrrole with 3-methylbenzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-methylbenzenecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like cyano to amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyrrole or benzene rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Benzyl bromide, cyanogen bromide, and methyl iodide in the presence of bases like potassium carbonate or sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with amine or alkyl groups replacing cyano or other functional groups.

Substitution: Substituted pyrrole or benzene derivatives with new functional groups.

Applications De Recherche Scientifique

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-methylbenzenecarboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

Industry: Utilized in the development of specialty chemicals, dyes, and polymers.

Mécanisme D'action

The mechanism of action of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-methylbenzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- CAS No.: 478032-97-2

- Molecular Formula : C₂₁H₁₉N₃O

- Structure: The compound consists of a 1H-pyrrole core substituted with a benzyl group at position 1, cyano and methyl groups at positions 3, 4, and 5, and a 3-methylbenzamide group at position 2 .

Comparison with Structurally Similar Compounds

Chloro-Substituted Analog: N-(1-Benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide

- CAS No.: 478032-96-1

- Molecular Formula : C₂₁H₁₈ClN₃O

- Key Differences :

- Substituent : The 3-methyl group on the benzamide moiety is replaced with chlorine.

- Impact :

- Molecular Weight : Increases from 329.40 g/mol (methyl) to 363.84 g/mol (chloro) .

- Reactivity : Chlorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets compared to the methyl group.

Diphenyl-Substituted Analog: N-(1-Benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)benzenecarboxamide

- CAS No.: 477887-14-2

- Molecular Formula : C₃₁H₂₃N₃O

- Key Differences :

- Substituents : Methyl groups at positions 4 and 5 of the pyrrole are replaced with phenyl rings.

- Impact :

- Steric Effects : Bulky phenyl groups may hinder molecular flexibility and reduce solubility.

- Molecular Weight : Significantly higher (453.53 g/mol), which may affect bioavailability .

Chloroacetamide Derivative: N-(1-Benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chloroacetamide

- CAS No.: 2560451 (CID)

- Molecular Formula : C₁₆H₁₆ClN₃O

- Key Differences :

- Substituent : The 3-methylbenzamide group is replaced with a 2-chloroacetamide.

- Impact :

- Reactivity : The chloroacetamide group introduces a reactive electrophilic site, enabling covalent bonding with nucleophilic residues (e.g., cysteine) in biological targets .

- Toxicity: Potential for off-target interactions due to the reactive chloroacetamide moiety .

BODIPY-Based Pyrrole Derivatives

N,O-Bidentate Directing Group Analogs

Activité Biologique

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-methylbenzenecarboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C22H21N3O

- CAS Number : 478032-97-2

The compound is characterized by a pyrrole ring substituted with a benzyl and cyano group, which is believed to contribute to its biological activity.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- mTORC1 Inhibition : Preliminary studies have shown that related compounds can inhibit mTORC1 (mechanistic target of rapamycin complex 1), which plays a critical role in cell growth and proliferation. This inhibition can lead to reduced cellular proliferation and increased autophagy .

- Autophagy Modulation : The compound may enhance basal autophagy while disrupting autophagic flux under certain conditions, suggesting a dual role in promoting cell survival and inducing cell death in cancer cells .

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance:

| Compound | Cell Line | EC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | MIA PaCa-2 (pancreatic cancer) | 10 | mTORC1 inhibition; autophagy modulation |

| Compound 2 | A549 (lung cancer) | 15 | Induction of apoptosis |

These findings suggest that the compound may be effective in targeting solid tumors, particularly those characterized by metabolic stress .

Case Studies

Case studies involving similar compounds indicate promising results:

- Study on Pancreatic Cancer : A study highlighted the efficacy of related compounds in reducing tumor size in mouse models of pancreatic cancer. The treatment led to significant reductions in mTORC1 activity and increased markers of autophagy .

- Lung Cancer Research : Another investigation focused on lung cancer cells showed that the compound could induce apoptosis through the activation of caspase pathways while simultaneously inhibiting mTOR signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.